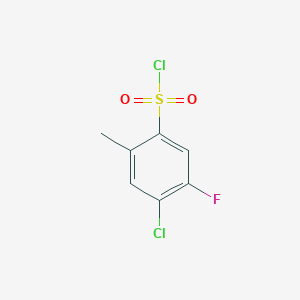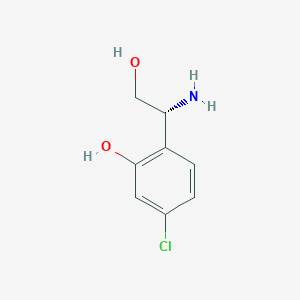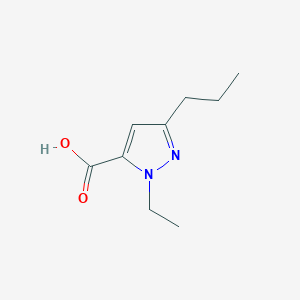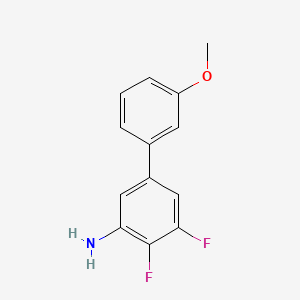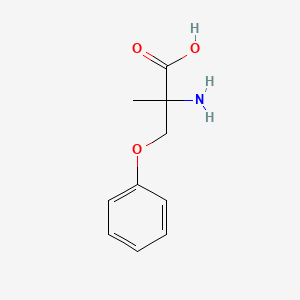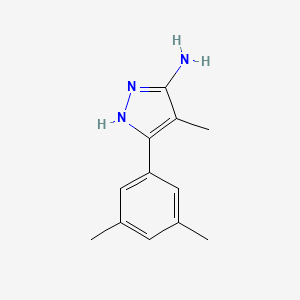
3-(4-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a hydroxypropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenyl ring followed by the introduction of a hydroxypropanoic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing reactors that can handle the necessary reagents and conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the halogen substituents or reduce the hydroxy group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Formation of 3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(4-Bromo-3-chlorophenyl)-2-hydroxypropane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(4-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The hydroxypropanoic acid moiety may also play a role in its solubility and bioavailability.
類似化合物との比較
- 3-(4-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid
- 3-(4-Chloro-3-bromophenyl)-2-hydroxypropanoic acid
- 3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid
Comparison:
Uniqueness: The specific arrangement of bromine and chlorine atoms on the phenyl ring of 3-(4-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid gives it unique chemical properties compared to its analogs.
Reactivity: The presence of both bromine and chlorine can influence the compound’s reactivity in substitution and elimination reactions.
Applications: While similar compounds may have overlapping applications, the unique structure of this compound can make it more suitable for specific research or industrial purposes.
特性
分子式 |
C9H8BrClO3 |
|---|---|
分子量 |
279.51 g/mol |
IUPAC名 |
3-(4-bromo-3-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrClO3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChIキー |
MYZSFXNDCHBRRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


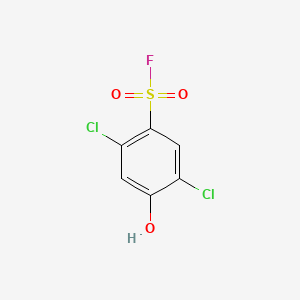
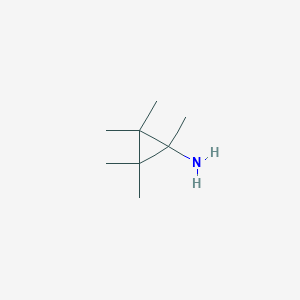
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
nitrosoamine](/img/structure/B13626181.png)
![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)
